molecular formula C24H26F3N5 B8201617 N-[2-(3,5-difluorophenyl)ethyl]-4-[2-fluoro-5-[[(2S)-2-methylpiperazin-1-yl]methyl]phenyl]pyrimidin-2-amine

N-[2-(3,5-difluorophenyl)ethyl]-4-[2-fluoro-5-[[(2S)-2-methylpiperazin-1-yl]methyl]phenyl]pyrimidin-2-amine

Cat. No.: B8201617
M. Wt: 441.5 g/mol
InChI Key: GNYKYGZGDGZPOK-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T0467: is a chemical compound known for its role in activating parkin mitochondrial translocation in a PINK1-dependent manner. It is primarily used in scientific research related to Parkinson’s disease and other neurodegenerative disorders. The compound does not induce mitochondrial accumulation of PINK1 in dopaminergic neurons, making it a potential candidate for studying PINK1-Parkin signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of T0467 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized with high purity, typically exceeding 99% .

Industrial Production Methods: Industrial production of T0467 is carried out under stringent conditions to ensure high yield and purity. The process involves the use of advanced chemical synthesis techniques and purification methods. The compound is available in various quantities, ranging from milligrams to grams, and is typically stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions: T0467 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of T0467 .

Scientific Research Applications

T0467 has a wide range of scientific research applications, including but not limited to:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Employed in studies related to mitochondrial function and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Parkinson’s disease.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

T0467 exerts its effects by activating parkin mitochondrial translocation in a PINK1-dependent manner. This activation does not induce mitochondrial accumulation of PINK1 in dopaminergic neurons. The compound enhances PINK1-Parkin signaling, which is crucial for maintaining mitochondrial health and function. The molecular targets and pathways involved include PINK1 and parkin, which play key roles in mitochondrial quality control and neuroprotection .

Comparison with Similar Compounds

Uniqueness: T0467 is unique in its ability to activate parkin mitochondrial translocation without inducing mitochondrial accumulation of PINK1 in dopaminergic neurons. This property makes it a valuable tool for studying PINK1-Parkin signaling pathways and their role in neurodegenerative diseases .

Properties

IUPAC Name

N-[2-(3,5-difluorophenyl)ethyl]-4-[2-fluoro-5-[[(2S)-2-methylpiperazin-1-yl]methyl]phenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26F3N5/c1-16-14-28-8-9-32(16)15-18-2-3-22(27)21(12-18)23-5-7-30-24(31-23)29-6-4-17-10-19(25)13-20(26)11-17/h2-3,5,7,10-13,16,28H,4,6,8-9,14-15H2,1H3,(H,29,30,31)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYKYGZGDGZPOK-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC(=C(C=C2)F)C3=NC(=NC=C3)NCCC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCN1CC2=CC(=C(C=C2)F)C3=NC(=NC=C3)NCCC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.